

"O-Phthalimide-C1-S-C5-acid" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: O-Phthalimide-C1-S-C5-acid

Cat. No.: B15137640 Get Quote

An in-depth analysis of the spectroscopic data for **O-Phthalimide-C1-S-C5-acid** is not currently available in public literature. However, this technical guide provides a detailed overview of the expected spectroscopic characteristics based on the analysis of a closely related and well-documented compound, 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid (also referred to as O-Phthalimide-C5-acid). This guide will serve as a valuable resource for researchers and scientists in the field of drug development by outlining the expected data and the experimental protocols necessary for characterization.

Predicted Spectroscopic Data

The introduction of a methylene-thioether linkage in "O-Phthalimide-C1-S-C5-acid" would introduce specific changes to the spectroscopic data compared to the C5-acid analogue. The following tables summarize the reported data for 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid and provide predicted values for O-Phthalimide-C1-S-C5-acid.

Table 1: ¹H NMR Data (Predicted vs. Reported)



Assignment	6-(1,3-Dioxoisoindolin-2- yl)hexanoic acid Chemical Shift (δ ppm)[1]	Predicted O-Phthalimide-C1- S-C5-acid Chemical Shift (δ ppm)
Phthalimide Protons (aromatic)	7.5–8.5	~7.8 (m)
Carboxylic Acid Proton	12–13	~12.0 (s, br)
N-CH ₂	Not Applicable	~4.8 (s)
S-CH ₂	Not Applicable	~2.7 (t)
Aliphatic Chain Protons	1.2–2.5	~1.6-2.4 (m)

Table 2: 13C NMR Data (Predicted vs. Reported)

Assignment	6-(1,3-Dioxoisoindolin-2- yl)hexanoic acid Chemical Shift (δ ppm)[1]	Predicted O-Phthalimide-C1- S-C5-acid Chemical Shift (δ ppm)
Carbonyl (Phthalimide)	~168	~168
Carbonyl (Carboxylic Acid)	~179	~179
Aromatic Carbons	~123, ~132, ~134	~123, ~132, ~134
N-CH ₂	Not Applicable	~40
S-CH ₂	Not Applicable	~30
Aliphatic Carbons	~24, ~26, ~31, ~37	~25, ~28, ~34

Table 3: IR Spectroscopy Data (Predicted vs. Reported)



Functional Group	6-(1,3-Dioxoisoindolin-2- yl)hexanoic acid Wavenumber (cm ⁻¹)[1]	Predicted O-Phthalimide-C1- S-C5-acid Wavenumber (cm ⁻¹)
C=O Stretch (Phthalimide)	~1770 and ~1710	~1770 and ~1710
C=O Stretch (Carboxylic Acid)	~1700	~1700
C-N Stretch	~1395	~1395
O-H Stretch (Carboxylic Acid)	2500-3300 (broad)	2500-3300 (broad)
C-S Stretch	Not Applicable	~600-700

Table 4: Mass Spectrometry Data (Predicted vs. Reported)

Analysis	6-(1,3-Dioxoisoindolin-2- yl)hexanoic acid (C14H15NO4)[1]	Predicted O-Phthalimide-C1- S-C5-acid (C14H15NO4S)
Molecular Weight	261.27 g/mol	293.34 g/mol
Molecular Ion Peak (m/z)	261.27	293.08

Experimental Protocols

The synthesis and characterization of **O-Phthalimide-C1-S-C5-acid** would follow established organic chemistry methodologies.

Synthesis

A probable synthetic route would involve a two-step process:

- Synthesis of N-(chloromethyl)phthalimide: This can be achieved by reacting phthalimide with formaldehyde and thionyl chloride.
- Nucleophilic substitution: The synthesized N-(chloromethyl)phthalimide would then be reacted with the thiol group of 5-mercaptovaleric acid in the presence of a base to yield the final product.



The reaction progress can be monitored using Thin Layer Chromatography (TLC).

Purification

The crude product would likely be purified using column chromatography followed by recrystallization to obtain a pure sample for analysis.

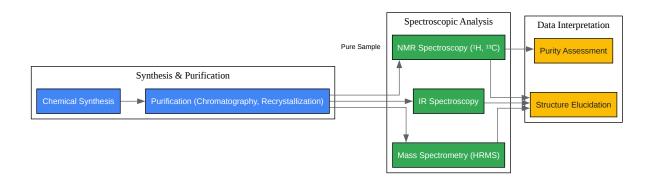
Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₀ (DMSO-d₀).
- IR Spectroscopy: The infrared spectrum would be obtained using an FT-IR spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) would be used to confirm the molecular weight and elemental composition.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like **O-Phthalimide-C1-S-C5-acid**.





Click to download full resolution via product page

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This guide provides a foundational understanding of the expected spectroscopic properties of **O-Phthalimide-C1-S-C5-acid** and the methodologies required for its synthesis and characterization. Researchers can use this information as a starting point for their investigations into this and similar novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. O-Phthalimide-C5-acid | 4443-26-9 | Benchchem [benchchem.com]
- To cite this document: BenchChem. ["O-Phthalimide-C1-S-C5-acid" spectroscopic data (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137640#o-phthalimide-c1-s-c5-acid-spectroscopic-data-nmr-ir-ms]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com